3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole
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Overview
Description
3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with methyl groups at positions 3 and 5, and a trifluoromethylsulfanyl group at position 2. Pyrrole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole can be achieved through various synthetic routes. One common method involves the trifluoromethylation of a pyrrole precursor. This can be done using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3,5-bis[(trifluoromethyl)sulfanyl]-1H-pyrrole: Similar structure but with additional trifluoromethylsulfanyl groups.
5,5-Dimethyl-2-trifluoromethylsulfanyl-cyclohexane-1,3-dione: Contains a cyclohexane ring instead of a pyrrole ring.
Uniqueness
3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethylsulfanyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
62665-43-4 |
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Molecular Formula |
C7H8F3NS |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3,5-dimethyl-2-(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C7H8F3NS/c1-4-3-5(2)11-6(4)12-7(8,9)10/h3,11H,1-2H3 |
InChI Key |
GMGDCUOLPINVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)SC(F)(F)F)C |
Origin of Product |
United States |
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